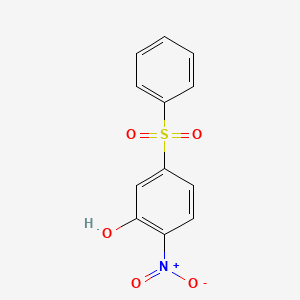

2-Nitro-5-(phenylsulfonyl)phenol

Description

2-Nitro-5-(phenylsulfonyl)phenol is a synthetic small molecule developed as an inhibitor of the Aedes aegypti inward-rectifier potassium (Kir) channel (AeKir1), a target for novel insecticides . Its structure features a nitro group at the 2-position, a phenylsulfonyl group at the 5-position of the phenol ring, and a piperazine linker connecting to a pyridylmethylamine moiety (Figure 1). This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing potency against mosquito vectors while minimizing off-target effects. Its IC50 against AeKir1 is in the submicromolar range (0.47–0.55 μM), making it a significant improvement over earlier leads like compound 4 (IC50 >10 μM) .

Properties

Molecular Formula |

C12H9NO5S |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-2-nitrophenol |

InChI |

InChI=1S/C12H9NO5S/c14-12-8-10(6-7-11(12)13(15)16)19(17,18)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

MPJBDZGASMKZSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Linker Variations

| Linker Type | Compound ID | IC50 (μM) | Observation |

|---|---|---|---|

| Piperazine | 9j | 0.47 | Optimal linker |

| Methyl ether | 10p | 63 | Drastic activity loss |

| Direct NH | 10t | >10 | Inactive |

| Methylenyl | 10r | ~0.47 | Comparable to piperazine |

The piperazine linker (9j) provided flexibility and optimal spacing for binding. Methyl ether (10p) and direct NH linkers (10t) disrupted conformational stability, while methylenyl (10r) maintained activity, suggesting rigidity is less critical than spatial orientation .

Ring System Modifications

Replacing the pyridine ring with furan (10c–d) reduced potency (IC50 = 1.29 μM for 4-F-furan), while seven-membered rings (e.g., azepane) retained moderate activity (IC50 ~1 μM). Spirocyclic systems (11c–d) showed variable results, with 11c (IC50 = 0.84 μM) outperforming 11d (IC50 = 1.29 μM), indicating subtle steric preferences in the binding pocket .

Pharmacological and Toxicological Comparisons

While 2-nitro-5-(phenylsulfonyl)phenol analogs exhibit potent in vitro activity (IC50 <1 μM), their in vivo efficacy in mosquito toxicity assays lags behind traditional insecticides like imidacloprid. For example, compound 4 (a precursor) showed 50% mortality at 1 mM in larval assays, whereas imidacloprid achieves similar effects at nanomolar concentrations . However, these compounds display selectivity for AeKir1 over human Kir channels (hKir1.1, hKir2.1), reducing off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.